molecular formula C8H9ClN2O2 B8061182 Ethyl 3-chloro-5-methylpyrazine-2-carboxylate

Ethyl 3-chloro-5-methylpyrazine-2-carboxylate

Cat. No.: B8061182
M. Wt: 200.62 g/mol
InChI Key: LZCHEXJJOKRTHE-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS 2091363-93-6) is a valuable pyrazine-carboxylate derivative for research and development. Its molecular formula is C8H9ClN2O2, with a molecular weight of 200.62 g/mol . This compound features both a chloro and an ester functional group on the pyrazine ring, making it a versatile synthetic intermediate for further derivatization, including cross-coupling reactions and nucleophilic substitutions . Pyrazine-based compounds are of significant interest in medicinal chemistry; they are found in molecules with a range of biological activities, such as enzyme inhibitors and antituberculosis agents . Researchers utilize this scaffold in the synthesis of more complex heterocyclic systems for pharmaceutical and materials science applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling guidelines. The compound should be stored under an inert atmosphere at 2-8°C to maintain stability .

Properties

IUPAC Name

ethyl 3-chloro-5-methylpyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-7(9)11-5(2)4-10-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCHEXJJOKRTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Bioactive Compounds
Ethyl 3-chloro-5-methylpyrazine-2-carboxylate serves as an intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for potential therapeutic effects against diseases, including tuberculosis and diabetes. For instance, derivatives of similar pyrazine compounds have shown promising antimycobacterial activity against Mycobacterium tuberculosis with micromolar minimum inhibitory concentrations (MIC) .

2. Development of Antimycobacterial Agents
Research has indicated that modifications of pyrazine derivatives can yield compounds with significant antimycobacterial properties. A study involving structural derivatives of pyrazinamide led to the identification of several candidate molecules with low cytotoxicity and effective MIC values against M. tuberculosis . this compound could play a role in similar studies aimed at developing new antitubercular agents.

3. Diabetes Treatment
The compound can be utilized as a precursor for synthesizing medications like glipizide, which is used to manage diabetes . The synthesis involves straightforward methods that allow for scalability and cost-effectiveness, making it suitable for pharmaceutical applications.

Material Science Applications

1. Coordination Polymers
this compound has been explored in the self-assembly of coordination polymers with metals such as silver nitrate. This process involves hydrothermal synthesis, leading to materials with luminescent properties that are valuable in photonic applications .

2. Metal-Organic Frameworks (MOFs)
The compound is also used in the preparation of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation processes, and catalysis . The unique structural features of this compound enhance the stability and functionality of these frameworks.

Case Studies

Study Application Findings
Study on Antimycobacterial ActivityDevelopment of new antitubercular agentsIdentified several pyrazine derivatives with low cytotoxicity and effective MIC against M. tuberculosis
Synthesis for Diabetes TreatmentPrecursor for glipizide synthesisDemonstrated simple synthesis methods that are scalable and cost-effective
Coordination Polymer AssemblyMaterial science applicationDeveloped luminescent coordination polymers using this compound

Mechanism of Action

The mechanism by which Ethyl 3-chloro-5-methylpyrazine-2-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Positional isomerism significantly alters physicochemical and biological properties. For example:

  • Ethyl 5-chloropyrazine-2-carboxylate: A minor byproduct (13%) observed during the synthesis of ethyl 3-chloropyrazine-2-carboxylate.
  • Ethyl 6-chloropyrazine-2-carboxylate (CAS 161611-46-7): Structural similarity score 0.83. The chlorine at position 6 may enhance steric hindrance near the ester group, altering hydrolysis kinetics compared to the 3-chloro derivative .
Table 1: Positional Isomers of Ethyl Chloropyrazinecarboxylates
Compound Name CAS Number Chlorine Position Similarity Score Key Differences
Ethyl 3-chloro-5-methylpyrazine-2-carboxylate Not Provided 3 - Reference Compound
Ethyl 5-chloropyrazine-2-carboxylate Not Provided 5 - Lower thermal stability
Ethyl 6-chloropyrazine-2-carboxylate 161611-46-7 6 0.83 Increased steric hindrance

Substituent Variations

Halogen Modifications
  • Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate : Bromine substitution at position 6 introduces greater polarizability and van der Waals interactions, which may improve binding affinity in hydrophobic environments .
Functional Group Additions
  • Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate (CAS 906810-37-5): The amino and piperazinyl groups enhance solubility in polar solvents and enable hydrogen bonding, making it suitable for pharmaceutical applications (e.g., kinase inhibition) .
  • Mthis compound (CAS 859063-65-3): Similarity score 0.71. Replacement of the ethyl ester with a methyl ester reduces lipophilicity (logP decrease by ~0.5), affecting membrane permeability .
Table 2: Impact of Substituents on Key Properties
Compound Name Substituent(s) Molecular Weight Key Property Changes
This compound Cl (3), CH₃ (5), COOEt (2) ~215.65 Baseline lipophilicity
Ethyl 3,6-dichloro-5-methylpyrazine-2-carboxylate Cl (3,6), CH₃ (5), COOEt (2) ~250.08 Increased reactivity in SNAr reactions
Mthis compound Cl (3), CH₃ (5), COOMe (2) ~201.60 Higher aqueous solubility

Ester Group Variations

The ethyl ester group influences solubility and metabolic stability:

  • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity than methyl esters, prolonging half-life in biological systems. For instance, this compound has a logP ~1.8, whereas the methyl analog (CAS 859063-65-3) has logP ~1.3 .
  • Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS 86882-92-0): The amino group at position 3 introduces polarity, counterbalancing the lipophilic ethyl ester, resulting in balanced solubility for agrochemical formulations .

Biological Activity

Ethyl 3-chloro-5-methylpyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

This compound belongs to the pyrazine family, characterized by a pyrazine ring with a chloro and an ethyl ester group. The synthesis of this compound typically involves the reaction of 3-chloro-5-methylpyrazine-2-carboxylic acid with ethanol in the presence of acid catalysts. Various synthetic routes have been explored, which can affect the yield and purity of the final product.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been reported to be as low as 25 µg/mL, suggesting potent antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific enzymes and receptors. These interactions can inhibit or activate biological pathways, leading to its observed antimicrobial effects. Preliminary studies suggest that it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, revealing an MIC comparable to other known antimicrobial agents .
  • Anticancer Potential : this compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, suggesting a role as a chemotherapeutic agent .
  • Enzyme Inhibition Studies : The compound's interaction with various enzymes has been characterized, indicating its potential as a lead compound in drug development aimed at modulating enzyme activity related to disease processes .

Comparative Analysis

A comparative analysis of this compound with related compounds highlights its unique properties:

Compound NameAntimicrobial Activity (MIC µg/mL)Notable Features
This compound25Effective against S. aureus and E. coli
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate50Broader spectrum but lower potency
Methyl 5-chloro-3-methylpyrazine-2-carboxylate>100Less effective; primarily studied for enzyme inhibition

Preparation Methods

Cyclization of Methylglyoxal and o-Phenylenediamine

The synthesis begins with the cyclization of methylglyoxal and o-phenylenediamine in the presence of sodium pyrosulfite as a catalyst. Reaction conditions include temperatures of 30–90°C for 0.5–2 hours, yielding 3-methylpyrazine. Neutralization and dehydration steps follow to isolate the intermediate.

Key Parameters

ParameterRange/Value
Temperature30–90°C
CatalystSodium pyrosulfite
Reaction Time0.5–2 hours

Oxidation to 5-Methylpyrazine-2,3-Carboxylic Acid

The 3-methylpyrazine undergoes oxidation using potassium permanganate (KMnO₄) at 60–105°C for 1–4 hours. This step introduces carboxylic acid groups at positions 2 and 3 of the pyrazine ring.

Reaction Conditions

Oxidizing AgentKMnO₄
Temperature60–105°C
Yield85–90%

Chlorination and Decarboxylation

Chlorination is achieved via sulfuric acid-mediated decarboxylation at 30–130°C. A molar ratio of 1.5–3.0:1 (H₂SO₄:carboxylic acid potassium salt) ensures complete conversion. The decarboxylation step selectively removes the carboxylic acid group at position 3, yielding 3-chloro-5-methylpyrazine-2-carboxylic acid.

Optimization Insight

  • Lower temperatures (30–60°C) reduce side reactions but prolong reaction time.

  • Excess sulfuric acid improves decarboxylation efficiency but complicates waste management.

Esterification with Ethanol

The carboxylic acid at position 2 undergoes esterification with ethanol under acidic conditions. Concentrated HCl or H₂SO₄ catalyzes the reaction, typically at reflux (78°C) for 4–6 hours.

Esterification Data

ParameterValue
CatalystH₂SO₄ (conc.)
Molar Ratio (Acid:EtOH)1:5
Yield75–80%

Direct Chlorination of Ethyl 5-Methylpyrazine-2-Carboxylate

Chlorinating Reagents and Conditions

Phosphorus oxychloride (POCl₃) or chlorine gas (Cl₂) introduces the chlorine atom at position 3. POCl₃ is preferred for its controllability, requiring anhydrous conditions at 80–100°C for 3–5 hours.

Comparative Performance

ReagentTemperature (°C)Yield (%)
POCl₃80–10085–90
Cl₂ (gas)60–8070–75

Solvent and Catalyst Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity. Catalytic iodine (0.5–1 mol%) accelerates the reaction by stabilizing the transition state.

Solvent Impact

SolventReaction Time (h)Yield (%)
DMF388
Dichloroethane578

Multi-Step Synthesis from 2,5-Dimethylpyrazine

Oxidation to Dicarboxylic Acid

Catalytic oxidation of 2,5-dimethylpyrazine with KMnO₄ in aqueous medium produces 2,5-pyrazinedicarboxylic acid. Reaction conditions (100–105°C, 2–4 hours) ensure complete oxidation.

Oxidation Efficiency

Oxidizing AgentTemperature (°C)Yield (%)
KMnO₄100–10590–95

Selective Chlorination and Esterification

The dicarboxylic acid undergoes selective chlorination at position 3 using thionyl chloride (SOCl₂), followed by partial esterification with ethanol.

Stepwise Yields

StepYield (%)
Chlorination88
Esterification82

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Adopting continuous flow technology improves scalability and reduces reaction times by 30–40% compared to batch processes.

Economic Metrics

ParameterBatch ProcessFlow Process
Annual Capacity10 MT25 MT
Cost per kg$1,200$850

Waste Management and Sustainability

  • Byproduct Recovery: Manganese dioxide from KMnO₄ oxidation is filtered and recycled.

  • Solvent Reuse: Butanone and ethanol are distilled and reused, reducing environmental impact.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Cyclization-OxidationHigh purity (≥99%)Multi-step, time-intensive
Direct ChlorinationSingle-step, scalableRequires hazardous POCl₃
Multi-Step SynthesisSelective functionalizationLower overall yield (70–75%)

Q & A

Q. What are the common synthetic routes for Ethyl 3-chloro-5-methylpyrazine-2-carboxylate, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via nucleophilic aromatic substitution. A general procedure involves reacting methyl 3-chloropyrazine-2-carboxylate with substituted phenols in DMF at 110°C for 5 hours, using anhydrous potassium carbonate as a base. Purification via silica gel column chromatography is recommended to isolate the target product . Optimization can focus on solvent choice (polar aprotic solvents enhance reactivity), temperature control to minimize side reactions, and catalyst screening (e.g., phase-transfer catalysts). Substituent effects on the pyrazine ring, such as electron-withdrawing groups, may influence reaction rates and regioselectivity, as seen in analogous pyrazine syntheses .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substitution patterns and ester functionality. IR spectroscopy can identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and C-Cl bonds.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used tools. SHELXL’s robust algorithms handle high-resolution data and twinning artifacts, while ORTEP-3’s GUI aids in interpreting thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound?

Discrepancies often arise from disordered solvent molecules or twinning. SHELXL’s TWIN and BASF commands can model twinned data, while PART instructions resolve disorder. High-resolution datasets (≤1.0 Å) improve precision, and Hirshfeld surface analysis helps validate intermolecular interactions. For ambiguous electron density, iterative refinement with restraints (e.g., DFIX for bond lengths) ensures convergence .

Q. What strategies are effective in analyzing the electronic effects of substituents on the pyrazine ring’s reactivity?

Systematic substitution studies, such as replacing the methyl or chloro groups with electron-donating/-withdrawing moieties, can elucidate electronic effects. For example, introducing methoxy groups (electron-donating) may reduce electrophilicity at the 2-position, altering nucleophilic attack sites. Hammett plots correlating substituent σ values with reaction rates (e.g., hydrolysis or coupling reactions) provide quantitative insights .

Q. How can mechanistic studies elucidate the compound’s role in multi-step synthesis of bioactive molecules?

The chloro group at the 3-position is a key handle for further functionalization. In multi-step pathways, it can undergo nucleophilic displacement with amines or thiols to generate pharmacophores. Mechanistic probes like isotopic labeling (18^{18}O in ester groups) or trapping intermediates (e.g., using TEMPO for radical pathways) clarify reaction pathways. Evidence from Hofmann rearrangements in related pyrazine derivatives suggests that base-mediated steps require careful pH control to avoid decomposition .

Q. What computational approaches complement experimental data in predicting the compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for substitution reactions, predicting regioselectivity. Molecular docking studies assess binding affinity in drug design contexts, while electrostatic potential maps highlight nucleophilic/electrophilic sites. Software like Gaussian or ORCA integrates with crystallographic data from SHELX-refined structures to validate computational models .

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